molecular formula C20H35ClO4 B14531326 Diethyl 2,7-dibutyl-2-chlorooct-4-enedioate CAS No. 62457-04-9

Diethyl 2,7-dibutyl-2-chlorooct-4-enedioate

Cat. No.: B14531326
CAS No.: 62457-04-9
M. Wt: 374.9 g/mol
InChI Key: BPEPNISTIMZRJI-UHFFFAOYSA-N
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Description

Diethyl 2,7-dibutyl-2-chlorooct-4-enedioate is an organic compound with a complex structure It is characterized by the presence of ester groups, butyl chains, and a chlorinated octene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,7-dibutyl-2-chlorooct-4-enedioate typically involves the alkylation of enolate ions. The process begins with the formation of an enolate ion from a precursor compound, such as diethyl malonate, using a strong base like sodium ethoxide in ethanol . The enolate ion then undergoes alkylation with an appropriate alkyl halide to introduce the butyl groups. The chlorination step involves the use of a chlorinating agent, such as thionyl chloride, to introduce the chlorine atom at the desired position on the octene backbone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control helps in maintaining consistent product quality. The final product is purified using techniques such as distillation and recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,7-dibutyl-2-chlorooct-4-enedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester groups into alcohols.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

Diethyl 2,7-dibutyl-2-chlorooct-4-enedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 2,7-dibutyl-2-chlorooct-4-enedioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2,7-dibutyl-2-chlorooct-4-enedioate is unique due to the presence of both butyl chains and a chlorine atom on the octene backbone. This combination of functional groups imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

CAS No.

62457-04-9

Molecular Formula

C20H35ClO4

Molecular Weight

374.9 g/mol

IUPAC Name

diethyl 2,7-dibutyl-2-chlorooct-4-enedioate

InChI

InChI=1S/C20H35ClO4/c1-5-9-13-17(18(22)24-7-3)14-11-12-16-20(21,15-10-6-2)19(23)25-8-4/h11-12,17H,5-10,13-16H2,1-4H3

InChI Key

BPEPNISTIMZRJI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC=CCC(CCCC)(C(=O)OCC)Cl)C(=O)OCC

Origin of Product

United States

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